3-Bromo-2-(3-chloropropyl)pyridine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H9BrClN |
|---|---|
Molecular Weight |
234.52 g/mol |
IUPAC Name |
3-bromo-2-(3-chloropropyl)pyridine |
InChI |
InChI=1S/C8H9BrClN/c9-7-3-2-6-11-8(7)4-1-5-10/h2-3,6H,1,4-5H2 |
InChI Key |
HDVYXJBZQTXDRV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)CCCCl)Br |
Origin of Product |
United States |
Chemical Reactivity and Transformative Pathways of 3 Bromo 2 3 Chloropropyl Pyridine
Reactivity at the Pyridine (B92270) Ring Bromine Atom
The bromine atom at the 3-position of the pyridine ring is a key site for functionalization. Its reactivity is influenced by the electron-withdrawing nature of the pyridine nitrogen, which facilitates certain types of substitution reactions. The position of the bromine atom, meta to the nitrogen, also plays a significant role in its reactivity profile.
Nucleophilic Aromatic Substitution (SNAr) Investigations
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for modifying aromatic halides. In pyridines, the reactivity towards SNAr is enhanced, particularly at the ortho and para positions relative to the ring nitrogen, due to the ability of the nitrogen to stabilize the negative charge of the Meisenheimer intermediate. For 3-halopyridines, the activation by the nitrogen atom is less pronounced.
While specific studies on the SNAr reactions of 3-Bromo-2-(3-chloropropyl)pyridine are not extensively documented, the general principles of SNAr on bromopyridines suggest that it can undergo substitution with strong nucleophiles, often requiring elevated temperatures. The reaction of 3-bromo-4-nitropyridine (B1272033) with amines, for instance, demonstrates that nucleophilic substitution occurs, although in some cases, unexpected rearrangements like nitro-group migration have been observed, influenced by solvent and base conditions. This highlights the complexity of SNAr reactions on substituted pyridines.
Organometallic Cross-Coupling Reactions
The bromine atom on the pyridine ring serves as an excellent handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling: This reaction is a powerful method for forming biaryl compounds by coupling an organoboron reagent with an organic halide. 3-Bromopyridine (B30812) derivatives are known to participate effectively in Suzuki-Miyaura couplings. For example, the coupling of 3-bromopyridine with potassium phenyltrifluoroborate has been optimized using palladium acetate (B1210297) as a catalyst in aqueous media. Highly active palladium-phosphine catalysts have also been developed for the Suzuki-Miyaura coupling of various heteroaryl compounds, including those with challenging substrates like aminopyridines. While specific examples with this compound are not detailed in available literature, the established reactivity of 3-bromopyridines suggests its viability in such transformations. A general scheme for the Suzuki-Miyaura coupling of a 3-bromopyridine derivative is presented below.
| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Product |
| 3-Bromopyridine derivative | Arylboronic acid/ester | Pd(OAc)₂/Ligand | K₂CO₃, Cs₂CO₃, etc. | Toluene, Dioxane, Water | 3-Arylpyridine derivative |
Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper co-catalyst. This reaction is widely used for the synthesis of alkynyl-substituted aromatic and heteroaromatic compounds. Research on the Sonogashira coupling of 2-amino-3-bromopyridines with terminal alkynes has shown that these reactions proceed in moderate to excellent yields under optimized conditions, demonstrating the feasibility of functionalizing the 3-position of the pyridine ring. The general applicability of this reaction to 3-bromopyridines indicates that this compound would likely be a suitable substrate.
| Reactant 1 | Reactant 2 | Catalyst | Co-catalyst | Base | Solvent | Product |
| 3-Bromopyridine derivative | Terminal Alkyne | Pd catalyst (e.g., Pd(PPh₃)₄) | CuI | Amine (e.g., Et₃N) | THF, DMF | 3-Alkynylpyridine derivative |
Buchwald-Hartwig Amination: This reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen bonds between an aryl halide and an amine, catalyzed by a palladium complex. 2-Bromopyridines have been successfully used in Buchwald-Hartwig aminations with a variety of amines, including volatile ones, to produce secondary and tertiary aminopyridines. The reaction conditions typically involve a palladium catalyst, a phosphine (B1218219) ligand, and a base. The reactivity of 3-bromopyridines in this transformation is also well-established, suggesting that this compound could be a viable substrate for the introduction of amino groups at the 3-position.
Reductive Debromination and Hydrogenation Strategies
The bromine atom on the pyridine ring can be removed through reductive processes. Catalytic hydrogenation is a common method for achieving this transformation. For instance, using a palladium on carbon (Pd/C) catalyst in the presence of hydrogen gas can lead to the cleavage of the carbon-bromine bond, resulting in the corresponding debrominated pyridine derivative. The conditions for such reactions, including solvent, temperature, and pressure, would need to be optimized for the specific substrate.
Reactivity of the Chloropropyl Side Chain
The chloropropyl side chain at the 2-position of the pyridine ring offers another avenue for chemical modification, primarily through nucleophilic substitution and elimination reactions.
Intramolecular and Intermolecular Nucleophilic Substitution Reactions (SN1/SN2)
The terminal chlorine atom of the propyl chain is susceptible to nucleophilic attack. Depending on the nature of the nucleophile and the reaction conditions, this can occur via either an S(_N)1 or S(_N)2 mechanism.
Intermolecular Substitution: A variety of nucleophiles, such as amines, alkoxides, and thiolates, can displace the chloride ion to form new functionalized side chains. These reactions are typically carried out in a suitable solvent and may require a base to facilitate the reaction.
Intramolecular Substitution: The proximity of the pyridine nitrogen to the chloropropyl chain creates the potential for intramolecular cyclization. Under appropriate conditions, the pyridine nitrogen can act as an internal nucleophile, attacking the carbon bearing the chlorine atom to form a fused bicyclic system, such as a substituted indolizidinium or quinolizinium (B1208727) salt. The feasibility and outcome of such a reaction would depend on the ring size being formed and the reaction conditions employed.
Elimination Reactions for Olefin Formation
Treatment of the chloropropyl side chain with a strong, non-nucleophilic base can induce an elimination reaction (E2 mechanism) to form an alkene. This would result in the formation of 3-bromo-2-(prop-1-en-1-yl)pyridine or 3-bromo-2-(prop-2-en-1-yl)pyridine, depending on the regioselectivity of the elimination. The choice of base and solvent is crucial in favoring elimination over substitution.
Cyclization Reactions Involving the Halogenated Alkyl Chain
The presence of a 3-chloropropyl chain at the 2-position of the pyridine ring provides a prime opportunity for intramolecular cyclization reactions, leading to the formation of fused heterocyclic systems. A key transformation is the synthesis of pyrrolo[2,3-b]pyridine derivatives, also known as 7-azaindoles, which are prevalent motifs in numerous biologically active compounds. mdpi.combldpharm.com
The intramolecular cyclization of this compound, typically facilitated by a base, would proceed through the nucleophilic attack of the pyridine nitrogen (or a deprotonated intermediate) onto the terminal carbon of the chloropropyl chain. This process would form a five-membered ring fused to the pyridine core, yielding 6-bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine. While specific literature on this exact transformation is not abundant, the general principle of intramolecular N-alkylation to form such fused rings is a well-established synthetic strategy. scite.ai
Table 1: Potential Cyclization Products from this compound
| Starting Material | Reaction Type | Potential Product |
|---|
Reactivity of the Pyridine Nitrogen Atom
The lone pair of electrons on the pyridine nitrogen atom makes it a key center for various chemical transformations, including alkylation, oxidation, and coordination with metals.
N-Alkylation and N-Oxidation Pathways
The nitrogen atom in this compound can act as a nucleophile, reacting with alkylating agents to form pyridinium (B92312) salts. However, in the absence of an external electrophile, the more common reaction is the intramolecular cyclization mentioned previously.
N-oxidation of the pyridine nitrogen to form a pyridine N-oxide is a fundamental transformation that significantly alters the electronic properties of the ring. wikipedia.org This reaction is typically achieved using oxidizing agents like peroxy acids (e.g., m-CPBA) or hydrogen peroxide. arkat-usa.org The resulting N-oxide can activate the pyridine ring for various subsequent functionalizations. scripps.edu For instance, the oxidation of 3-substituted pyridines has been systematically studied to understand the factors influencing this metabolic route. sci-hub.st Continuous flow microreactors have also been developed for the efficient and safe N-oxidation of pyridine derivatives. organic-chemistry.org
Coordination Chemistry with Transition Metals for Catalysis
Pyridine and its derivatives are excellent ligands for transition metals, forming stable coordination complexes that are widely used in catalysis. digitellinc.comlibretexts.org The nitrogen atom's lone pair readily coordinates to a metal center. While specific studies on the coordination chemistry of this compound are not detailed in the literature, it is expected to form complexes with various transition metals such as palladium, copper, nickel, and ruthenium. researchgate.netresearchgate.net These complexes could be valuable as catalysts in cross-coupling reactions, leveraging the bromo-substituent on the pyridine ring. The formation of such coordination compounds is a cornerstone of supramolecular chemistry, enabling the self-assembly of complex three-dimensional structures. nih.govnih.gov
Investigations into Multi-site Reactivity and Cascade Transformations
The multiple reactive sites in this compound—the bromine atom, the chloroalkyl chain, and the pyridine nitrogen—present challenges and opportunities for controlling selectivity in complex synthetic operations.
Chemoselectivity and Regioselectivity Control in Complex Synthetic Operations
Achieving chemoselectivity is crucial when dealing with multifunctional molecules. In this compound, reactions can be directed to a specific site by carefully choosing reagents and conditions. For instance, palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) would be expected to occur selectively at the C-Br bond. nih.gov The relative reactivity of the C-Br versus the C-Cl bond is a key factor; typically, the aryl bromide is more reactive than the alkyl chloride in such catalytic systems.
Regioselectivity is also a critical consideration, particularly in reactions involving the pyridine ring itself. For instance, halogenation or metallation reactions on the pyridine ring would be influenced by the existing substituents. chemrxiv.orgchemrxiv.org
One-Pot Reaction Strategies and Tandem Processes
The structure of this compound is well-suited for one-pot and tandem (or cascade) reaction strategies, which can significantly enhance synthetic efficiency. nih.gov A potential tandem reaction could involve an initial intermolecular reaction at the bromine atom (e.g., a Suzuki coupling to introduce a new substituent) followed by an intramolecular cyclization of the chloropropyl chain. rsc.org Such cascade processes, where multiple bonds are formed in a single operation, are highly valuable in modern organic synthesis for building molecular complexity rapidly. nih.gov
Table 2: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 6-Bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine |
| Pyridine |
| Pyridine N-oxide |
| m-Chloroperoxybenzoic acid (m-CPBA) |
| Palladium |
| Copper |
| Nickel |
Spectroscopic and Structural Elucidation of 3 Bromo 2 3 Chloropropyl Pyridine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy is an unparalleled tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.
Proton (¹H) NMR Spectroscopic Analysis and Chemical Shift Interpretation
The ¹H NMR spectrum of 3-Bromo-2-(3-chloropropyl)pyridine is expected to reveal distinct signals corresponding to the protons on the pyridine (B92270) ring and the chloropropyl side chain. The chemical shifts of these protons are influenced by the electronic effects of the bromine and chlorine substituents, as well as the nitrogen atom in the pyridine ring.
The pyridine ring protons are expected to appear in the aromatic region of the spectrum, typically between δ 7.0 and 8.5 ppm. The proton at position 6 (H-6), being adjacent to the nitrogen atom, would likely be the most deshielded and appear at the lowest field. The protons at positions 4 and 5 (H-4 and H-5) would exhibit chemical shifts influenced by the bromo substituent at position 3.
The protons of the 3-chloropropyl side chain would appear in the aliphatic region of the spectrum. The methylene (B1212753) group attached to the pyridine ring (-CH₂-) would likely resonate at a downfield position compared to the other methylene groups due to the ring's electron-withdrawing nature. The methylene group adjacent to the chlorine atom (-CH₂Cl) would also be shifted downfield due to the electronegativity of chlorine. The central methylene group (-CH₂-) would be expected to appear at the most upfield position of the three.
A hypothetical ¹H NMR data table is presented below to illustrate the expected chemical shifts and multiplicities.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-6 (Pyridine) | 8.3 - 8.5 | Doublet of doublets (dd) | ~4-5, ~1-2 |
| H-4 (Pyridine) | 7.7 - 7.9 | Doublet of doublets (dd) | ~7-8, ~1-2 |
| H-5 (Pyridine) | 7.2 - 7.4 | Doublet of doublets (dd) | ~7-8, ~4-5 |
| -CH₂- (adjacent to Py) | 3.0 - 3.3 | Triplet (t) | ~7-8 |
| -CH₂- (central) | 2.1 - 2.4 | Quintet (quint) | ~7-8 |
| -CH₂Cl | 3.6 - 3.9 | Triplet (t) | ~7-8 |
Carbon-13 (¹³C) NMR Spectroscopic Analysis and Multiplicity Patterns
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The chemical shifts of the carbon atoms in this compound would be influenced by the attached atoms and their hybridization state.
The carbon atoms of the pyridine ring are expected to resonate in the downfield region (δ 120-160 ppm). The carbon atom bearing the bromine (C-3) would be significantly affected, and its signal would likely be in the lower end of this range. The carbon atom attached to the nitrogen (C-2 and C-6) would also show distinct chemical shifts.
The carbon atoms of the chloropropyl side chain would appear in the aliphatic region (δ 20-60 ppm). The carbon attached to the chlorine atom (-CH₂Cl) would be the most deshielded of the three, followed by the carbon attached to the pyridine ring. The central methylene carbon would be the most shielded.
A predicted ¹³C NMR data table is shown below.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2 (Pyridine) | 155 - 160 |
| C-3 (Pyridine) | 120 - 125 |
| C-4 (Pyridine) | 138 - 142 |
| C-5 (Pyridine) | 125 - 130 |
| C-6 (Pyridine) | 148 - 152 |
| -CH₂- (adjacent to Py) | 35 - 40 |
| -CH₂- (central) | 30 - 35 |
| -CH₂Cl | 40 - 45 |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Elucidation
To unambiguously assign the proton and carbon signals and to confirm the connectivity within the molecule, two-dimensional (2D) NMR experiments are indispensable.
COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other, typically through two or three bonds. For instance, it would show correlations between the adjacent protons on the pyridine ring (H-4 with H-5, and H-5 with H-6) and between the adjacent methylene groups in the chloropropyl chain.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals based on the already assigned proton signals. For example, the proton signal of the -CH₂Cl group would correlate with the carbon signal of the same group.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. This is crucial for establishing the connectivity between the pyridine ring and the chloropropyl side chain. For example, a correlation would be expected between the protons of the methylene group adjacent to the pyridine ring and the C-2 and C-3 carbons of the ring.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through the analysis of its fragmentation patterns.
Electron Ionization Mass Spectrometry (EI-MS)
In EI-MS, the sample is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions. The presence of bromine and chlorine atoms, with their characteristic isotopic patterns, would be a key feature in the mass spectrum of this compound. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio, while chlorine has two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. This would result in a characteristic pattern for the molecular ion peak, with M⁺, [M+2]⁺, and [M+4]⁺ peaks.
The fragmentation of the molecular ion would likely involve the loss of the chlorine atom, the bromine atom, or parts of the alkyl chain. Common fragmentation pathways could include the loss of a propyl group, a chloropropyl radical, or the cleavage of the C-C bonds within the side chain.
A hypothetical EI-MS fragmentation data table is provided below.
| m/z Value | Proposed Fragment Ion | Significance |
| 249/251/253 | [C₈H₉BrClN]⁺ | Molecular ion (M⁺) peak cluster |
| 214/216 | [C₈H₉BrN]⁺ | Loss of Cl |
| 170 | [C₈H₉ClN]⁺ | Loss of Br |
| 172/174 | [C₅H₃Br N-CH₂]⁺ | Cleavage of the propyl chain |
Electrospray Ionization Mass Spectrometry (ESI-MS)
ESI-MS is a soft ionization technique that is particularly useful for polar and thermally labile molecules. For this compound, ESI-MS would likely produce a prominent protonated molecular ion, [M+H]⁺. The isotopic pattern due to bromine and chlorine would also be observable for this ion. This technique is less likely to cause extensive fragmentation compared to EI-MS, making it ideal for confirming the molecular weight of the compound.
The expected [M+H]⁺ ion cluster would appear at m/z values corresponding to the addition of a proton to the molecular weights calculated with the different isotopic combinations of bromine and chlorine.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique for determining the precise elemental composition of a molecule by measuring its mass with very high accuracy. For this compound, with the molecular formula C₈H₉BrClN, the theoretical exact mass can be calculated by summing the masses of the most abundant isotopes of its constituent elements (¹²C, ¹H, ⁷⁹Br, ³⁵Cl, and ¹⁴N).
Table 1: Calculated Exact Mass for this compound
| Molecular Formula | Isotope | Calculated Monoisotopic Mass (Da) |
|---|
This table presents the theoretical calculated value.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is an essential technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations at specific frequencies. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to the vibrations of the pyridine ring and the carbon-halogen bonds.
The pyridine ring, an aromatic heterocycle, displays several characteristic vibrational modes. Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. The in-ring C=C and C=N stretching vibrations are observed in the 1600-1400 cm⁻¹ region. These bands are often sharp and can be used to confirm the presence of the pyridine core. The exact positions of these bands can be influenced by the nature and position of substituents on the ring. For instance, the IR spectrum of 3-bromopyridine (B30812) shows distinct absorptions in this region which can be used as a reference. nist.gov
The presence of the two different halogen atoms in the molecule gives rise to distinct stretching vibrations in the fingerprint region of the IR spectrum. The C-Cl stretching vibration of the chloropropyl side chain is generally observed in the range of 850–550 cm⁻¹. nih.govju.edu.jo The C-Br stretch, associated with the bromine atom attached directly to the pyridine ring, is expected at a lower wavenumber, typically in the 690–515 cm⁻¹ region. nih.govju.edu.jo The identification of these two separate bands would confirm the presence of both the chloroalkyl group and the bromo-substitution on the pyridine ring.
Table 2: Expected IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Reference |
|---|---|---|---|
| Aromatic C-H (Pyridine) | Stretching | 3100–3000 | ju.edu.jo |
| Alkyl C-H (Propyl chain) | Stretching | 2960–2850 | |
| Pyridine Ring | C=C and C=N Stretching | 1600–1400 | ju.edu.jo |
| Alkyl C-H (Propyl chain) | Bending | 1470–1450 | |
| C-Cl (Alkyl chloride) | Stretching | 850–550 | nih.govju.edu.jo |
This table is based on general spectroscopic data and data from related compounds.
X-ray Crystallography for Solid-State Molecular Architecture (if applicable)
As of the current literature review, no published X-ray crystallography data for this compound is available. Therefore, a definitive analysis of its solid-state molecular architecture, including specific bond lengths, bond angles, and crystal packing, cannot be provided. However, based on the crystal structures of related halopyridine compounds, a hypothetical discussion of its potential solid-state characteristics can be presented.
If a single crystal of this compound were to be analyzed by X-ray diffraction, it would provide precise measurements of its molecular geometry. This would include the C-C, C-N, C-H, C-Cl, and C-Br bond lengths, as well as the bond angles within the pyridine ring and the propyl side chain. researchgate.net Furthermore, the dihedral angles would describe the three-dimensional conformation of the molecule, particularly the orientation of the chloropropyl group relative to the plane of the pyridine ring.
The crystal packing of this compound would likely be governed by a variety of non-covalent interactions. In the crystal lattices of similar halopyridine derivatives, halogen bonding is a significant directional interaction, where the bromine or chlorine atom acts as an electrophilic "halogen bond donor" to a nucleophilic atom, such as the nitrogen of a neighboring pyridine ring. ju.edu.jomdpi.com
Other potential intermolecular forces that would influence the crystal packing include:
π-π stacking: The aromatic pyridine rings could stack on top of one another.
C-H···N and C-H···π interactions: Hydrogen atoms from the propyl chain or the pyridine ring could form weak hydrogen bonds with the nitrogen atom or the π-system of an adjacent molecule. researchgate.net
Computational and Theoretical Investigations of 3 Bromo 2 3 Chloropropyl Pyridine
Quantum Chemical Calculations for Electronic Structure and Properties
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These computational methods provide insights into molecular geometry, stability, and electronic characteristics, which are crucial for predicting reactivity and spectroscopic behavior.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. It is frequently employed to determine the most stable three-dimensional arrangement of atoms, known as the ground state geometry. By optimizing the molecular structure, DFT calculations can predict key geometrical parameters like bond lengths and bond angles.
Table 1: Representative Predicted Geometrical Parameters for Halogenated Pyridine (B92270) Derivatives (Note: This table is illustrative and based on typical values for related compounds, as specific data for 3-Bromo-2-(3-chloropropyl)pyridine is not available).
| Parameter | Bond | Predicted Value (Å) |
| Bond Length | C-Br | 1.89 - 1.91 |
| C-Cl | 1.74 - 1.76 | |
| C-N (ring) | 1.33 - 1.35 | |
| C-C (ring) | 1.38 - 1.40 | |
| Bond Angle | C-C-Br | 119° - 121° |
| N-C-C (propyl) | 115° - 117° |
Data compiled from typical results of DFT calculations on substituted pyridines.
Frontier Molecular Orbitals (HOMO-LUMO)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic properties. irjweb.comripublication.com A small HOMO-LUMO gap suggests high chemical reactivity and polarizability. irjweb.com
In a study on the related compound 3-bromo-2-hydroxypyridine, DFT calculations were used to determine the HOMO and LUMO energies. mdpi.com The analysis revealed that the HOMO→LUMO transition involved a transfer of electron density across the molecule, and the small energy gap was indicative of its chemical reactivity. mdpi.com Similar calculations for this compound would identify the distribution of these key orbitals and quantify the energy gap.
Table 2: Example Frontier Orbital Energies for a Substituted Bromopyridine (Data from a study on 3-bromo-2-hydroxypyridine, illustrative for the analysis of this compound).
| Orbital | Energy (eV) |
| HOMO | -6.880 |
| LUMO | -1.475 |
| Energy Gap (ΔE) | 5.405 |
Source: Data for 3-bromo-2-hydroxypyridine in DMSO solvent. mdpi.com
Molecular Electrostatic Potential Surfaces (MEPS)
A Molecular Electrostatic Potential Surface (MEPS) is a visual representation of the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, using a color-coded scheme to identify charge-rich and charge-poor regions. mdpi.commdpi.com Red areas indicate negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue areas represent positive potential (electron-deficient), indicating sites for nucleophilic attack. nih.gov
For this compound, a MEPS analysis would be expected to show a region of significant negative potential (red) around the electronegative nitrogen atom of the pyridine ring, identifying it as a primary site for electrophilic interactions. Positive potentials (blue) would likely be located on the hydrogen atoms of the ring and the alkyl chain. The halogen atoms, bromine and chlorine, would also influence the potential map significantly.
Computational methods are invaluable for predicting spectroscopic data, which can aid in the structural confirmation of synthesized compounds.
NMR Chemical Shifts Theoretical calculations can predict the nuclear magnetic resonance (NMR) chemical shifts (δ) for ¹H and ¹³C atoms. By comparing these predicted values with experimental spectra, the chemical structure can be verified. For this compound, calculations would likely predict distinct signals for the protons on the pyridine ring and the three different methylene (B1212753) groups of the chloropropyl chain. The electron-withdrawing effects of the nitrogen, bromine, and chlorine atoms would cause nearby protons and carbons to be "deshielded," resulting in higher chemical shifts (downfield).
IR Frequencies DFT calculations can also predict the vibrational frequencies of a molecule, which correspond to the absorption peaks in an infrared (IR) spectrum. Each calculated frequency corresponds to a specific vibrational mode, such as the stretching or bending of bonds. Studies on related halopyridines have shown that DFT calculations can produce excellent agreement with experimental IR and Raman spectra. researchgate.netresearchgate.net For this compound, key predicted vibrations would include C-H stretching of the aromatic ring and alkyl chain, C=N and C=C ring stretching modes, and the characteristic C-Br and C-Cl stretching frequencies.
Table 3: Representative Predicted Vibrational Frequencies (Note: This table is illustrative, based on characteristic frequencies for related functional groups, as specific data for this compound is not available).
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |
| C-H Stretch (Aromatic) | Pyridine Ring | 3050 - 3150 |
| C-H Stretch (Aliphatic) | -CH₂- | 2850 - 3000 |
| C=N / C=C Stretch | Pyridine Ring | 1400 - 1600 |
| C-Cl Stretch | -CH₂Cl | 650 - 750 |
| C-Br Stretch | Pyridine-Br | 500 - 600 |
Source: Data compiled from typical IR frequency ranges and computational studies on halopyridines. mewaruniversity.org
Reaction Mechanism Studies through Computational Modeling
Beyond static molecular properties, computational modeling is a critical tool for exploring the dynamic processes of chemical reactions. It allows for the investigation of reaction pathways, transition states, and the energetic factors that govern reaction rates.
A transition state is a high-energy, transient molecular configuration that exists along the reaction coordinate between reactants and products. Identifying the geometry and energy of the transition state is essential for understanding the mechanism of a chemical reaction. Computational methods can locate these transition state structures, providing a snapshot of the bond-breaking and bond-forming processes. For this compound, this analysis could be applied to study potential reactions such as nucleophilic substitution at the carbon bearing the chlorine atom or at the bromine-substituted carbon on the pyridine ring.
By calculating the energies of the reactants, the transition state, and the products, it is possible to determine the activation energy (energy barrier) of a reaction. A higher energy barrier corresponds to a slower reaction rate, while a lower barrier indicates a faster reaction. These calculations provide quantitative insight into reaction kinetics. For a potential reaction involving this compound, computational modeling could determine the activation energies for different competing pathways, thereby predicting the most likely product under given conditions.
Solvent Effects on Reaction Thermodynamics and Kinetics
The selection of a solvent is a critical parameter in chemical synthesis, as it can significantly influence both the thermodynamic and kinetic aspects of a reaction. Computational studies are invaluable tools for predicting and understanding these solvent effects, providing insights that can guide experimental design. In the context of reactions involving this compound, computational models, particularly those employing quantum mechanics (QM) and hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) methods, can elucidate the role of the solvent at a molecular level.
Thermodynamic Effects:
The thermodynamics of a reaction, governed by the change in Gibbs free energy (ΔG), can be substantially altered by the solvent. This is primarily due to the differential solvation of the reactants, transition state, and products. Polar solvents, for instance, will more effectively stabilize charged or highly polar species. Computational models can predict these effects by calculating the solvation energies of each species in various solvents.
Kinetic Effects:
Solvents also impact the kinetics of a reaction by altering the activation energy (ΔG‡). The transition state of a reaction often has a different polarity and charge distribution compared to the reactants. A solvent that preferentially stabilizes the transition state will lower the activation energy, thus accelerating the reaction.
Computational chemistry allows for the mapping of the potential energy surface of a reaction in different solvent environments. By calculating the energy of the transition state relative to the reactants in various solvents, a prediction of the reaction rate can be made. For this compound, a reaction proceeding through a polar transition state would be expected to be faster in a polar solvent. The table below conceptually illustrates how different solvent types could be predicted to affect the thermodynamics and kinetics of a hypothetical nucleophilic substitution reaction on this molecule.
| Solvent Type | Relative Polarity | Predicted Effect on Thermodynamics (ΔG) | Predicted Effect on Kinetics (Rate) | Rationale for Prediction |
|---|---|---|---|---|
| Nonpolar (e.g., Hexane) | Low | Less favorable for reactions with polar/ionic species | Slow for reactions with polar transition states | Poor solvation of charged or polar reactants, transition states, and products. |
| Polar Aprotic (e.g., DMSO) | High | Favorable for reactions involving polar species | Fast for reactions with polar transition states | Effectively solvates cations and polar molecules, can stabilize polar transition states. |
| Polar Protic (e.g., Ethanol) | High | Highly favorable for reactions with charged species | Can be complex; may slow down reactions by solvating the nucleophile | Strong solvation of both cations and anions through hydrogen bonding. Can stabilize leaving groups but may also hinder nucleophilicity. |
Structure-Reactivity Relationship Predictions and Design Principles
The molecule this compound possesses two distinct halogen atoms: a bromine atom attached to the aromatic pyridine ring and a chlorine atom on the aliphatic propyl side chain. This structural feature presents an interesting case for chemoselectivity in chemical reactions. Computational methods can be employed to predict the relative reactivity of these two halogen atoms.
The reactivity of the bromine atom at the 3-position of the pyridine ring is influenced by the electron-withdrawing nature of the nitrogen atom in the ring, making the ring electron-deficient. This generally makes direct nucleophilic aromatic substitution challenging, though possible under specific conditions. The propyl side chain at the 2-position will also exert an electronic and steric influence on the reactivity of the C-Br bond.
In contrast, the chlorine atom is attached to a primary carbon in an alkyl chain. Its reactivity is more typical of an alkyl halide and is susceptible to nucleophilic substitution via S(_N)1 or S(_N)2 mechanisms.
Computational chemistry can quantify the differences in reactivity by calculating several key descriptors:
Bond Dissociation Energies (BDEs): Calculation of the energy required to homolytically cleave the C-Br and C-Cl bonds can provide an indication of their relative strengths.
Partial Atomic Charges: Determining the partial charges on the carbon atoms bonded to the halogens can indicate their electrophilicity and susceptibility to nucleophilic attack.
Electrostatic Potential Maps: These maps visualize the electron density distribution and can highlight regions of positive potential (electrophilic sites) and negative potential (nucleophilic sites).
The following table summarizes the expected differences in the reactivity of the two halogen atoms based on general chemical principles, which can be quantified through computational analysis.
| Parameter | C(3)-Br Bond (Aromatic) | C-Cl Bond (Aliphatic) | Computational Prediction Method |
|---|---|---|---|
| Bond Type | sp² C-Br | sp³ C-Cl | Geometry Optimization |
| Expected Reactivity Mechanism | Nucleophilic Aromatic Substitution (S(_N)Ar), Metal-catalyzed cross-coupling | Nucleophilic Aliphatic Substitution (S(_N)1/S(_N)2) | Reaction Pathway Modeling |
| Predicted Relative Electrophilicity of Carbon | Influenced by the electron-deficient pyridine ring | Typical for a primary alkyl chloride | Natural Bond Orbital (NBO) Analysis for Atomic Charges |
| Predicted Bond Strength | Generally stronger than an aliphatic C-Br bond | Typical for a primary C-Cl bond | Calculation of Bond Dissociation Energies (BDEs) |
Computational chemistry is a powerful tool for predicting the outcome of chemical reactions where multiple pathways are possible. For this compound, key questions of regioselectivity (which position on the molecule reacts) and chemoselectivity (which functional group reacts) arise.
Regioselectivity:
For reactions involving the pyridine ring, the positions of the existing substituents will direct incoming reagents.
Electrophilic Attack: The pyridine ring is generally deactivated towards electrophilic substitution. However, if a reaction were to occur, computational models can predict the most likely site of attack by calculating the energies of the possible intermediates (sigma complexes). The 3-position is generally the preferred site for electrophilic attack on pyridine itself.
Nucleophilic Attack: The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, particularly at the 2-, 4-, and 6-positions. The presence of the bromo and chloropropyl groups will modify the electron distribution and sterically hinder certain positions. Computational methods such as Fukui functions can be used to identify the sites most susceptible to nucleophilic attack.
Chemoselectivity:
A primary challenge in the synthesis of derivatives of this compound is controlling the selective reaction of one halogen over the other. Computational modeling can predict the chemoselectivity by comparing the activation energies for competing reaction pathways. For example, in a reaction with a nucleophile, two primary pathways are possible: substitution at the C-Br bond on the ring and substitution at the C-Cl bond on the side chain. By calculating the energy profiles for both pathways, the kinetically favored product can be predicted.
The nature of the reagent will also play a crucial role. For instance, a soft nucleophile might preferentially react at the more polarizable bromine atom, while a hard nucleophile might favor the harder carbon center of the C-Cl bond. Transition metal catalysts used in cross-coupling reactions would likely show high selectivity for the C-Br bond.
The following table illustrates how computational models could predict the chemo- and regioselectivity for different types of reactions.
| Reaction Type | Reagent Type | Predicted Major Reaction Site | Computational Approach |
|---|---|---|---|
| Nucleophilic Substitution | Strong, hard nucleophile (e.g., RO⁻) | C-Cl on the propyl chain | Comparison of activation energies for S(_N)2 vs. S(_N)Ar pathways. |
| Suzuki Cross-Coupling | Palladium catalyst and boronic acid | C-Br on the pyridine ring | Modeling the catalytic cycle and comparing the energies of oxidative addition at C-Br vs. C-Cl. |
| Electrophilic Aromatic Substitution | Strong electrophile (e.g., NO₂⁺) | A position on the pyridine ring (e.g., C-5) | Calculating the relative energies of the Wheland intermediates for attack at each ring position. |
Strategic Utilization of 3 Bromo 2 3 Chloropropyl Pyridine As a Versatile Synthetic Building Block
Precursor in the Synthesis of Advanced Heterocyclic Systems
The orthogonal reactivity of the bromo and chloro substituents, along with the potential for intramolecular reactions involving the chloropropyl chain, makes 3-Bromo-2-(3-chloropropyl)pyridine an ideal starting material for the synthesis of intricate heterocyclic structures.
Construction of Fused or Bridged Polycyclic Pyridine (B92270) Derivatives
While specific examples of the direct use of this compound in the synthesis of fused or bridged polycyclic pyridine derivatives are not extensively documented in publicly available literature, the inherent reactivity of its structure suggests a high potential for such applications. The general strategy would involve an initial reaction at one of the halogenated sites or the chloropropyl chain, followed by an intramolecular cyclization event.
For instance, a nucleophilic substitution on the chloropropyl chain could introduce a functionality capable of subsequently reacting with the bromo-substituted pyridine ring. This could proceed via an intramolecular Heck reaction, Buchwald-Hartwig amination, or other palladium-catalyzed cross-coupling reactions to forge a new ring fused to the pyridine core. Alternatively, the bromine atom could first undergo a metal-halogen exchange to generate a nucleophilic pyridine species, which could then displace the chlorine atom of the side chain, leading to the formation of a fused ring system.
Formation of Spirocyclic or Annulated Architectures
The synthesis of spirocyclic and annulated architectures represents a significant challenge in organic synthesis. The structure of this compound is well-suited for the construction of such systems. A plausible synthetic route could involve the reaction of the chloropropyl side chain with a bidentate nucleophile, which could then participate in a subsequent cyclization with the pyridine ring.
One can envision a scenario where a suitable bis-nucleophile, such as a 1,3-dicarbonyl compound or a derivative of malononitrile, displaces the chlorine atom. The resulting intermediate, now bearing a new cyclic or acyclic moiety, could then undergo an intramolecular reaction. For example, deprotonation of an active methylene (B1212753) group in the newly introduced fragment could generate a carbanion that attacks the carbon atom bearing the bromine, leading to the formation of a spirocyclic compound where the new ring shares a single atom with the pyridine system. Alternatively, annulation could be achieved through a multi-step sequence involving the elaboration of the side chain and subsequent ring closure onto the pyridine nucleus.
Scaffold for Complex Molecular Architectures
The differential reactivity of the two halogen atoms in this compound allows for its use as a scaffold upon which complex molecular architectures can be built through stepwise and selective functionalization.
Introduction of Diverse Functionalities via Selective Halogen Exchange
The distinct electronic environments of the bromine and chlorine atoms in this compound facilitate selective chemical transformations. Generally, the carbon-bromine bond on an aromatic ring is more susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions than an alkyl carbon-chlorine bond. This difference in reactivity allows for the selective functionalization of the 3-position of the pyridine ring.
Reactions such as the Suzuki-Miyaura, Stille, Sonogashira, and Buchwald-Hartwig couplings can be employed to introduce a wide variety of substituents, including aryl, heteroaryl, vinyl, alkynyl, and amino groups, at the C3-position while leaving the chloropropyl side chain intact for subsequent modifications. This selective functionalization is a powerful strategy for building molecular complexity in a controlled manner.
| Reaction Type | Reagents | Potential Product Functionality |
| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst, Base | Aryl group |
| Stille Coupling | Organostannane, Pd catalyst | Aryl, vinyl, or alkyl group |
| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, Base | Alkynyl group |
| Buchwald-Hartwig Amination | Amine, Pd catalyst, Base | Amino group |
This table represents potential reactions based on the general reactivity of aryl bromides and is not based on specific documented reactions of this compound.
Development of Multi-Functionalized Pyridine-Containing Compounds
Following the selective functionalization at the C3-position, the chloropropyl side chain offers a secondary site for introducing further diversity. The chlorine atom can be displaced by a variety of nucleophiles, such as amines, thiols, azides, and cyanides, through standard nucleophilic substitution reactions. This two-step functionalization strategy, starting with the modification of the pyridine ring followed by the elaboration of the side chain, allows for the systematic development of a library of multi-functionalized pyridine-containing compounds with diverse and tunable properties.
Role in Catalyst Design and Ligand Synthesis (if applicable to non-biological contexts)
The application of this compound in catalyst design and ligand synthesis is not well-documented in the available literature. However, its structure suggests potential utility in these areas. The pyridine nitrogen atom, along with other functionalities that can be introduced through the reactions described above, could serve as coordination sites for metal ions.
For example, the synthesis of bidentate or tridentate ligands could be envisioned by first introducing a coordinating group at the C3-position via a cross-coupling reaction and then modifying the chloropropyl side chain to incorporate another ligating atom. Such custom-designed ligands could find applications in various catalytic processes, including asymmetric synthesis and polymerization. The ability to systematically vary the steric and electronic properties of the ligand through the stepwise functionalization of the this compound scaffold would be a significant advantage in the optimization of catalyst performance.
Incorporation into Chiral Ligands for Asymmetric Synthesis
The development of novel chiral ligands is paramount in the field of asymmetric catalysis, which seeks to produce enantiomerically pure compounds. The structure of "this compound" is particularly amenable to the construction of chiral ligands through sequential or one-pot modifications of its bromo and chloropropyl functionalities.
The bromine atom at the 3-position serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings. nih.gov This allows for the introduction of a wide range of aryl, heteroaryl, or vinyl groups. By coupling the 3-bromopyridine (B30812) moiety with a chiral boronic acid or another chiral coupling partner, a new stereocenter can be introduced, or an existing one can be brought into proximity to the pyridine nitrogen.
Simultaneously, the 2-(3-chloropropyl) side chain offers a site for nucleophilic substitution. The terminal chloride is a good leaving group that can be displaced by a variety of nucleophiles, including chiral amines, alcohols, or the enolates of chiral ketones. This substitution reaction would create a new chiral center or append a chiral auxiliary to the pyridine scaffold.
A plausible strategy for the synthesis of a chiral ligand could involve the following steps:
Cross-Coupling at the 3-Position: A Suzuki-Miyaura coupling of "this compound" with a chiral arylboronic acid could be performed to introduce a chiral biaryl axis.
Nucleophilic Substitution at the Chloropropyl Chain: The resulting chiral pyridine derivative could then be reacted with a chiral amine to introduce a second stereocenter and a secondary coordinating group, leading to a potentially tridentate chiral ligand.
The combination of these two transformations allows for the creation of a diverse library of chiral ligands with tunable steric and electronic properties. The pyridine nitrogen, the newly introduced substituent at the 3-position, and the functional group at the end of the propyl chain can all act as coordination sites for a metal center.
Table 1: Representative Cross-Coupling Reactions of Bromopyridines for Ligand Synthesis
| Bromopyridine Derivative | Coupling Partner | Catalyst/Ligand | Product Type | Reference |
| 2,6-Dibromopyridine | Terphenylboronic acid | Pd(PPh₃)₄ | Terpyridine ligand | nih.gov |
| 3-Bromopyridine | (R)-BINOL-derived boronic acid | Pd₂(dba)₃ / SPhos | Chiral P,N-ligand precursor | N/A |
| 2-Bromopyridine | Chiral secondary phosphine (B1218219) | Pd(OAc)₂ / Xantphos | Chiral phosphine-pyridine ligand | N/A |
This table presents examples of cross-coupling reactions on bromopyridines to illustrate the potential for ligand synthesis. The specific application to "this compound" is hypothetical.
Development of Organometallic Precursors for Catalysis
The synthesis of well-defined organometallic complexes is crucial for the advancement of catalysis. "this compound" can serve as a precursor to a variety of organometallic species through several synthetic avenues.
One potential route involves the formation of a Grignard reagent at the 3-position. chemguide.co.ukgoogle.com Treatment of "this compound" with magnesium metal would likely lead to the formation of the corresponding pyridylmagnesium bromide. This Grignard reagent could then be used in transmetalation reactions with a variety of metal salts (e.g., ZnCl₂, CuI, PdCl₂(PPh₃)₂) to generate new organometallic complexes with a carbon-metal bond at the 3-position of the pyridine ring. youtube.com The resulting complexes could find applications in cross-coupling catalysis or other organic transformations.
Another approach to the synthesis of organometallic precursors involves the direct coordination of the pyridine nitrogen to a metal center. The resulting complex could then undergo further transformations. For instance, an intramolecular C-H activation of the propyl chain or an oxidative addition into the C-Br bond could lead to the formation of cyclometalated complexes. researchgate.net Such cyclometalated species often exhibit enhanced stability and unique catalytic properties.
Furthermore, the chloropropyl side chain could be utilized to anchor the pyridine unit to a solid support or a larger molecular scaffold, creating a recoverable or a multimetallic catalyst.
Table 2: Potential Pathways to Organometallic Precursors from "this compound"
| Reaction Type | Reagents | Potential Product | Application | Reference |
| Grignard Formation & Transmetalation | 1. Mg, THF2. MCln (e.g., ZnCl₂) | 3-Pyridylzinc chloride derivative | Cross-coupling reagent | chemguide.co.ukyoutube.com |
| Cyclometalation | Pd(OAc)₂ | Palladacycle | C-H functionalization catalyst | researchgate.net |
| Coordination and Ligand Exchange | [Rh(COD)Cl]₂ | Rh(I)-pyridine complex | Hydroformylation catalyst precursor | N/A |
This table outlines hypothetical reaction pathways for "this compound" based on known reactivity of related compounds.
Future Research Trajectories and Methodological Innovations
Exploration of Novel Catalytic Systems for Efficient Synthesis and Transformation
The development of efficient and selective methods for the synthesis and derivatization of substituted pyridines like 3-Bromo-2-(3-chloropropyl)pyridine is a continuous pursuit in organic chemistry. Future research is set to move beyond traditional synthetic routes, which often necessitate harsh conditions and generate significant waste, toward more sophisticated catalytic solutions.
A primary focus will be on expanding the toolkit of transition-metal catalysis. While palladium and copper catalysts have been instrumental, the exploration of earth-abundant metals such as iron, nickel, and cobalt is gaining traction due to their lower cost and reduced toxicity. nih.gov The design of novel ligands will be paramount in modulating the reactivity of these metals to achieve high selectivity and efficiency under milder conditions. biosynce.com For the synthesis of this compound, this could translate to the development of catalytic systems capable of direct C-H functionalization, thereby streamlining synthetic sequences.
Furthermore, the fields of photocatalysis and electrocatalysis present exciting frontiers. These technologies offer alternative, energy-efficient pathways for chemical transformations, often operating at ambient temperature and pressure. In the context of this compound, photocatalytic methods could be engineered to selectively activate either the C-Br or the C-Cl bond, enabling a diverse range of subsequent functionalization reactions.
A significant challenge that warrants further investigation is the selective transformation of one halogen in the presence of the other. The development of catalytic systems with the ability to discriminate between the bromine atom at the 3-position and the chlorine atom on the propyl side chain would unlock new possibilities for creating complex molecular architectures.
| Catalyst Type | Potential Advantages | Research Focus |
| Earth-Abundant Metal Catalysts (Fe, Ni, Co) | Lower cost, reduced toxicity | Ligand development for improved activity and selectivity |
| Photocatalysts | Mild reaction conditions, alternative activation pathways | Selective C-Halogen bond activation |
| Electrocatalysts | Green and sustainable energy source | Controlled potential for selective transformations |
| Dual Catalytic Systems | Synergistic effects for novel transformations | Multi-component reactions in a single pot |
Development of Sustainable and Green Chemistry Approaches for Production and Derivatization
The principles of green chemistry are increasingly shaping the landscape of chemical synthesis. rasayanjournal.co.in For the production and subsequent reactions of this compound, future research will undoubtedly prioritize the adoption of more sustainable and environmentally conscious methods.
A key objective will be to enhance atom economy by designing highly efficient and selective catalytic reactions. rasayanjournal.co.in Methodologies such as C-H activation, which circumvent the need for pre-functionalized starting materials, will be instrumental in minimizing waste. researchgate.net The adoption of flow chemistry also holds considerable promise. Continuous flow reactors can provide superior control over reaction parameters, enhance safety, and facilitate scalability, ultimately leading to higher yields and purities.
The substitution of hazardous organic solvents with greener alternatives is another critical area of focus. Research into utilizing water, supercritical fluids, or bio-derived solvents for the synthesis of pyridine (B92270) derivatives is ongoing. researchgate.net In some cases, solvent-free reaction conditions may be achievable, representing an ideal green chemistry scenario. researchgate.net
Moreover, the use of renewable resources and biocatalysis is a burgeoning field. While the synthesis of complex heterocycles from biomass remains a long-term aspiration, the application of enzymes for selective transformations is a more immediate prospect. For instance, enzymatic catalysis could be employed for the stereoselective modification of the propyl side chain or for regioselective functionalization of the pyridine ring under mild, aqueous conditions.
| Green Chemistry Approach | Key Benefits | Application to this compound |
| Atom Economy Improvement | Reduced waste, increased efficiency | C-H activation, catalytic cycles |
| Flow Chemistry | Enhanced safety, scalability, and purity | Continuous production and derivatization |
| Green Solvents | Reduced environmental impact and health hazards | Use of water, supercritical CO2, or bio-solvents |
| Biocatalysis | High selectivity, mild conditions, renewable | Enzymatic transformations of the side chain or ring |
Application of Advanced In-Situ Spectroscopic Techniques for Mechanistic Elucidation
A profound understanding of reaction mechanisms is fundamental to the optimization of synthetic protocols and the rational design of new catalysts. The application of advanced in-situ spectroscopic techniques is poised to provide unprecedented, real-time insights into the formation and reactions of this compound.
Techniques such as in-situ Fourier-transform infrared (FTIR) spectroscopy, Raman spectroscopy, and other process analytical technologies (PAT) enable the continuous monitoring of reaction components without the need for sampling. youtube.com This provides detailed kinetic data, facilitating the identification of reaction intermediates, rate-limiting steps, and potential side reactions. For the synthesis of this particular pyridine derivative, these methods can be used to fine-tune reaction parameters to maximize yield and minimize the formation of impurities.
In-situ Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for elucidating the structures of transient intermediates that are otherwise difficult to detect. researchgate.net This would be particularly valuable for unraveling the mechanisms of complex transformations, such as the Grignard reagent additions to pyridinium (B92312) salts. nih.govnih.gov
The integration of these spectroscopic methods with computational chemistry, particularly Density Functional Theory (DFT) calculations, can offer a comprehensive understanding of the reaction at a molecular level. This synergy between experimental and theoretical approaches can rationalize observed selectivities and guide the development of more effective synthetic strategies.
| In-Situ Technique | Information Gained | Relevance to this compound |
| ReactIR (FT-IR) | Real-time concentration profiles of key species | Optimization of reaction conditions for synthesis |
| In-Situ Raman | Vibrational information, suitable for aqueous systems | Monitoring reactions in green solvents |
| In-Situ NMR | Structural information on transient intermediates | Elucidation of complex reaction mechanisms |
| Process Analytical Technology (PAT) | Real-time process monitoring and control | Improved process understanding and control for scale-up |
Integration of Machine Learning and Artificial Intelligence for Predictive Synthesis and Reactivity Design
The convergence of machine learning (ML) and artificial intelligence (AI) with chemistry is set to revolutionize synthetic planning and materials discovery. rsc.org For a molecule such as this compound, these computational tools can be leveraged to predict optimal synthetic pathways, design novel derivatives with tailored properties, and accelerate the discovery of new reactions.
ML algorithms, trained on vast datasets of chemical reactions, can predict the outcomes of novel transformations, including yields and potential byproducts. rsc.org This predictive capability can significantly reduce the experimental effort required to optimize reaction conditions. For the synthesis of this compound, an ML model could efficiently screen a multitude of catalysts, solvents, and temperature profiles to identify the most promising synthetic route.
In the realm of reactivity design, AI can predict the most likely sites of reaction on the this compound molecule under specific conditions. For example, an AI model could assess the relative reactivity of the C-Br bond, the C-Cl bond, and the various C-H bonds, thereby guiding selective functionalization strategies.
Furthermore, generative AI models can design novel pyridine derivatives with desired functionalities. By learning the structure-property relationships from existing data, these models can propose new molecules with a high probability of possessing specific biological activities or material properties. This approach could be instrumental in designing new drug candidates or advanced materials based on the this compound scaffold.
| AI/ML Application | Description | Impact on this compound Research |
| Predictive Synthesis | ML models predict reaction outcomes and yields. | Optimization of synthetic routes and conditions. |
| Reactivity Prediction | AI predicts the most reactive sites on a molecule. | Design of selective functionalization strategies. |
| Generative Models | AI designs new molecules with desired properties. | Discovery of novel derivatives for specific applications. |
| Automated Synthesis | Integration of AI with robotic platforms for autonomous experimentation. | High-throughput screening of reaction conditions and catalysts. |
Q & A
Q. What are the recommended synthetic routes for preparing 3-Bromo-2-(3-chloropropyl)pyridine, and how can reaction efficiency be optimized?
A common approach involves nucleophilic substitution or coupling reactions. For example, bromopyridine derivatives can be synthesized via Mitsunobu reactions using triphenylphosphine and diisopropyl azodicarboxylate (DIAD) under controlled temperatures (e.g., −5 to 0°C) to minimize side reactions . Optimizing stoichiometry, solvent polarity (e.g., dichloromethane), and catalyst selection (e.g., palladium for cross-couplings) enhances yield. Monitoring reaction progress via TLC or HPLC ensures timely termination to prevent degradation.
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should be identified?
- 1H/13C NMR : Identify proton environments near electronegative substituents (e.g., deshielding of pyridine protons at δ 7.5–8.5 ppm) and carbon signals for bromine/chlorine substituents (C-Br ~105–120 ppm; C-Cl ~35–50 ppm) .
- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., exact mass ≈ 265.94 g/mol for C8H8BrClN) and isotopic patterns characteristic of bromine (1:1 ratio for 79Br/81Br) .
- IR Spectroscopy : Detect C-Br (≈500–600 cm⁻¹) and C-Cl (≈550–750 cm⁻¹) stretches .
Q. What purification methods are recommended for isolating this compound with high purity, and how are solvent systems selected?
Column chromatography using silica gel with gradient elution (e.g., hexane/ethyl acetate) effectively separates halogenated pyridines. Solvent selection depends on compound polarity: nonpolar solvents resolve hydrophobic byproducts, while polar solvents elute target compounds. Recrystallization from ethanol or dichloromethane/hexane mixtures improves crystallinity .
Q. What safety precautions are critical when handling this compound, based on its physicochemical properties?
Use PPE (gloves, goggles, lab coat) and work in a fume hood to avoid inhalation or skin contact. The compound’s potential reactivity with strong oxidizers or bases necessitates segregated storage in cool, dry conditions. Spill protocols include neutralization with inert adsorbents (e.g., vermiculite) and disposal via hazardous waste channels .
Advanced Research Questions
Q. How can competing reaction pathways (e.g., elimination vs. substitution) be controlled during the functionalization of this compound?
Steric hindrance from the 3-chloropropyl group may favor elimination; mitigating this requires:
Q. What strategies are employed to resolve contradictions in reactivity data between this compound and its structural analogs?
Comparative kinetic studies and computational modeling (DFT) can elucidate electronic effects. For example, the electron-withdrawing 3-chloropropyl group may reduce pyridine ring electron density, slowing electrophilic substitutions. Validating hypotheses via Hammett plots or substituent constant correlations (σ, ρ) clarifies reactivity trends .
Q. How do steric and electronic effects of the 3-chloropropyl substituent influence the regioselectivity of cross-coupling reactions?
The bulky 3-chloropropyl group directs coupling reactions (e.g., Suzuki-Miyaura) to the less hindered C-5 position of the pyridine ring. Electronic effects from bromine at C-3 further activate C-5 for metal coordination. Catalyst tuning (e.g., Pd(PPh3)4 vs. XPhos) optimizes selectivity .
Q. What mechanistic insights explain the stability of this compound under varying pH conditions, and how does this impact storage protocols?
Acidic conditions may protonate the pyridine nitrogen, increasing susceptibility to hydrolysis at the C-Br bond. Alkaline conditions risk nucleophilic displacement of bromine. Stability studies via accelerated aging (40°C, 75% RH) and LC-MS monitoring reveal degradation pathways. Storage in anhydrous, inert atmospheres (argon) at −20°C prolongs shelf life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
